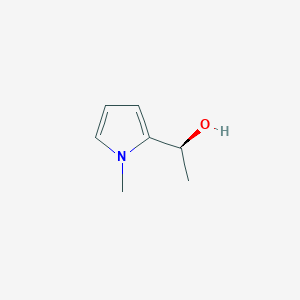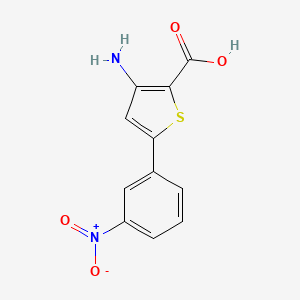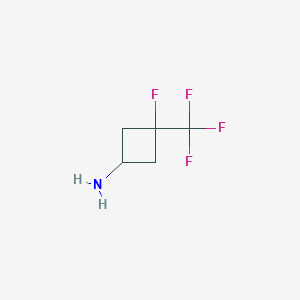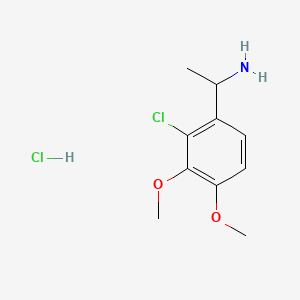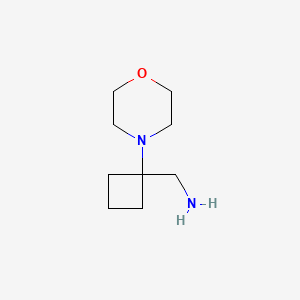![molecular formula C10H8N2O B13523715 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}prop-2-enal](/img/structure/B13523715.png)
3-{1H-pyrrolo[2,3-b]pyridin-3-yl}prop-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enal is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enal typically involves multi-step organic reactions. One common method involves the reaction of pyrrolo[2,3-b]pyridine with an appropriate aldehyde under basic conditions. The reaction is usually carried out in methanol with potassium hydroxide as the base, and the mixture is stirred at 50°C for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves crystallization or chromatography to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid.
Reduction: 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its anticancer properties, particularly in targeting fibroblast growth factor receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The biological activity of 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enal is primarily due to its interaction with specific molecular targets. For instance, it can inhibit fibroblast growth factor receptors by binding to their active sites, thereby blocking the signaling pathways involved in cell proliferation and migration . This inhibition can lead to the suppression of tumor growth and metastasis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: A core structure similar to 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enal but without the aldehyde group.
3-(1H-pyrrolo[2,3-b]pyridin-2-yl)prop-2-enal: A positional isomer with the aldehyde group at a different position on the pyridine ring.
Uniqueness
3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enal is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a potent inhibitor of fibroblast growth factor receptors sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C10H8N2O |
|---|---|
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
(E)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enal |
InChI |
InChI=1S/C10H8N2O/c13-6-2-3-8-7-12-10-9(8)4-1-5-11-10/h1-7H,(H,11,12)/b3-2+ |
InChI-Schlüssel |
RDMTVCWAVRTNEQ-NSCUHMNNSA-N |
Isomerische SMILES |
C1=CC2=C(NC=C2/C=C/C=O)N=C1 |
Kanonische SMILES |
C1=CC2=C(NC=C2C=CC=O)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)acetamide](/img/structure/B13523635.png)
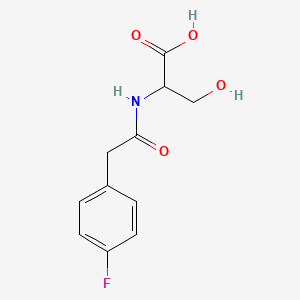
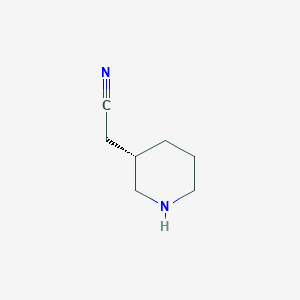

![3-[3,5-Bis(trifluoromethyl)phenyl]azetidine](/img/structure/B13523682.png)
![methyl (2Z)-2-chloro-2-[2-(3-cyanophenyl)hydrazin-1-ylidene]acetate](/img/structure/B13523683.png)
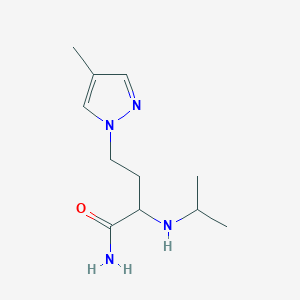
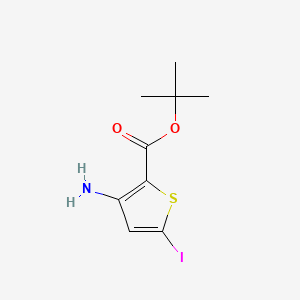
![(3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)boronic acid](/img/structure/B13523694.png)
